

In-Depth Technical Guide: Clozapine EP Impurity D-d8

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Compound of Interest

Compound Name: Clozapine EP impurity D-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Clozapine EP Impurity D-d8**, a deuterated stable isotope-labeled internal standard used in the analysis of the antipsychotic drug Clozapine. While a specific Certificate of Analysis for the d8 variant is not publicly available, this document compiles essential information based on data for the non-deuterated form and general analytical methodologies.

Compound Identification and Properties

Clozapine EP Impurity D, also known by its chemical name 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, is a known impurity in the synthesis of Clozapine. The deuterated version, **Clozapine EP Impurity D-d8**, serves as a crucial tool for quantitative analysis in pharmacokinetic and metabolic studies due to its mass difference from the parent compound.

A summary of the key chemical and physical properties for both the deuterated and non-deuterated forms of Clozapine EP Impurity D is presented below.

Property	Clozapine EP Impurity D-d8	Clozapine EP Impurity D
Chemical Name	1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8	1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
Molecular Formula	C ₁₈ H ₁₃ D ₈ ClN ₄ O	C ₁₈ H ₂₁ ClN ₄ O ^[1]
Molecular Weight	352.89 g/mol ^[2]	344.84 g/mol ^[1]
CAS Number	Not available	65514-71-8 ^[1]
Typical Use	Internal standard for bioanalytical methods (LC-MS)	Reference standard for impurity profiling

Analytical Characterization

A definitive Certificate of Analysis with specific quantitative data for **Clozapine EP Impurity D-d8** is not publicly accessible. Characterization of such reference standards typically involves a suite of analytical techniques to confirm identity, purity, and concentration.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and their impurities. The European Pharmacopoeia outlines a method for the analysis of Clozapine and its related substances, which can be adapted for Impurity D.

General HPLC Method Parameters:

Parameter	Description
Column	C18 reverse-phase, e.g., 4.6 mm x 250 mm, 5 μ m
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate	1.0 - 1.5 mL/min
Detection	UV spectrophotometry at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 - 20 μ L
Column Temperature	25 - 40 $^{\circ}$ C

Note: This is a general method and would require optimization and validation for the specific analysis of **Clozapine EP Impurity D-d8**.

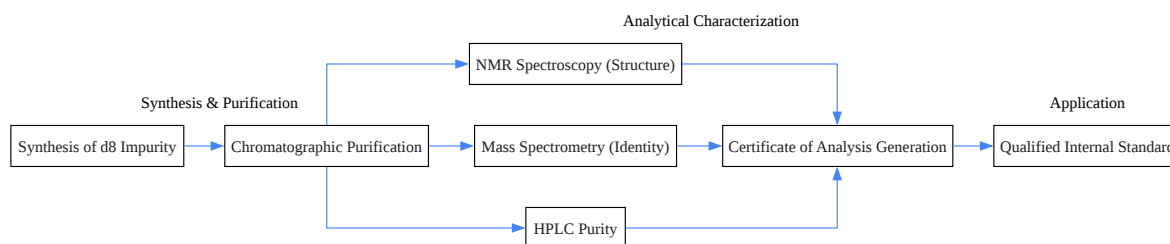
Identity Confirmation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For **Clozapine EP Impurity D-d8**, the expected molecular ion peak would correspond to its molecular weight of approximately 352.89.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure. In the ^1H NMR spectrum of **Clozapine EP Impurity D-d8**, the signals corresponding to the eight deuterated positions on the piperazine ring and the methyl group would be absent or significantly reduced compared to the spectrum of the non-deuterated compound.

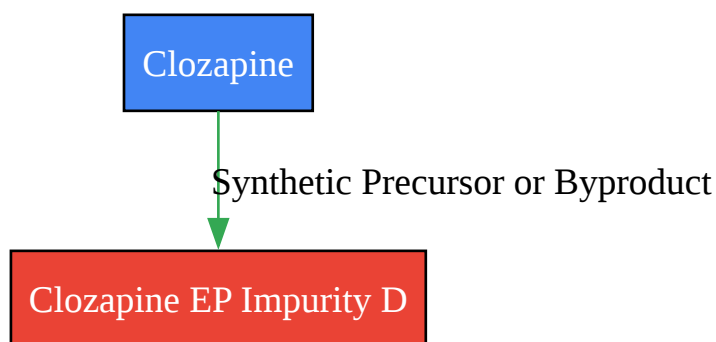
Experimental Workflows and Relationships

The following diagrams illustrate a typical workflow for the characterization of a deuterated impurity standard and the chemical relationship between Clozapine and Impurity D.



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Caption: Workflow for the synthesis, characterization, and qualification of a deuterated internal standard.



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Caption: Relationship between Clozapine and its EP Impurity D.

In conclusion, while a specific Certificate of Analysis for **Clozapine EP Impurity D-d8** is not publicly available, this guide provides an overview of its properties and the analytical methodologies typically employed for its characterization. Researchers and drug development professionals should procure this standard from a reputable supplier who can provide a comprehensive Certificate of Analysis with detailed analytical data.

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References

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